molecular formula C11H8O7 B14403198 2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid CAS No. 89441-54-3

2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid

Katalognummer: B14403198
CAS-Nummer: 89441-54-3
Molekulargewicht: 252.18 g/mol
InChI-Schlüssel: MIYGCNLKTNTLFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid is an aromatic compound with a benzene ring substituted with a methoxy(oxo)acetyl group and two carboxylic acid groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid typically involves the acylation of benzene derivatives. One common method is the Friedel-Crafts acylation, where benzene reacts with an acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) . The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can participate in various chemical reactions, influencing biological pathways and processes. For example, the methoxy(oxo)acetyl group may interact with nucleophiles, while the carboxylic acid groups can form hydrogen bonds or ionic interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid is unique due to the presence of the methoxy(oxo)acetyl group, which imparts distinct chemical properties and reactivity compared to other dicarboxylic acids. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

89441-54-3

Molekularformel

C11H8O7

Molekulargewicht

252.18 g/mol

IUPAC-Name

2-(2-methoxy-2-oxoacetyl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C11H8O7/c1-18-11(17)8(12)7-5(9(13)14)3-2-4-6(7)10(15)16/h2-4H,1H3,(H,13,14)(H,15,16)

InChI-Schlüssel

MIYGCNLKTNTLFP-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=O)C1=C(C=CC=C1C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.